molecular formula C25H27N3O3 B10985084 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B10985084
M. Wt: 417.5 g/mol
InChI Key: RVZQNYLXUBJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-hydroxy-6-methylpyridin-2(1H)-one core linked via a 2-oxoethyl group to a 4-(diphenylmethyl)piperazine moiety.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C25H27N3O3/c1-19-16-22(29)17-23(30)28(19)18-24(31)26-12-14-27(15-13-26)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16-17,25,29H,12-15,18H2,1H3

InChI Key

RVZQNYLXUBJHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketoesters

A common route to pyridinones involves cyclization of β-ketoesters with ammonium acetate. For example, ethyl acetoacetate reacts with ammonium acetate under reflux in ethanol to form 6-methylpyridin-2(1H)-one, which is subsequently hydroxylated at the 4-position using hydrogen peroxide in acidic media.

Typical Conditions :

  • Ethyl acetoacetate (1.0 eq), ammonium acetate (2.0 eq), ethanol, reflux (12 h).

  • Post-cyclization hydroxylation: 30% H₂O₂, HCl, 60°C (6 h).

Preparation of 4-(Diphenylmethyl)piperazine

Nucleophilic Substitution of Piperazine

4-(Diphenylmethyl)piperazine is synthesized via alkylation of piperazine with benzhydryl bromide. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate piperazine and facilitate substitution.

Representative Protocol :

ComponentQuantityConditionsYield
Piperazine1.0 eqDMF, K₂CO₃, 80°C, 24 h72%
Benzhydryl bromide1.1 eq

Coupling Strategies for Oxoethyl Linker Installation

Bromoacetylation of Pyridinone

The hydroxyl group of 4-hydroxy-6-methylpyridin-2(1H)-one is alkylated with bromoacetyl bromide in the presence of a base (e.g., NaH) to install the oxoethyl linker. This step requires careful temperature control to avoid over-alkylation.

Example Reaction :

  • 4-Hydroxy-6-methylpyridin-2(1H)-one (1.0 eq), bromoacetyl bromide (1.2 eq), NaH (1.5 eq), THF, 0°C → rt (4 h).

  • Yield: 68% after silica gel chromatography.

Amide Coupling with Piperazine

The bromoacetyl intermediate reacts with 4-(diphenylmethyl)piperazine in a nucleophilic substitution. Alternatively, a two-step oxidation-condensation sequence may be employed, where the thioether is oxidized to a sulfoxide (e.g., using mCPBA) before coupling.

Optimized Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2.0 eq)
Temperature-15°C → rt
Reaction Time12 h
Yield55%

Oxidation and Purification

Sulfoxide Formation

In cases where a thioether intermediate is generated, oxidation with meta-chloroperbenzoic acid (mCPBA) under cryogenic conditions ensures high selectivity for sulfoxide formation. This step mirrors methodologies used in benzimidazole derivatization.

Procedure :

  • Dissolve thioether intermediate (1.0 eq) in CH₂Cl₂.

  • Add mCPBA (1.1 eq) at -15°C, stir for 1 h.

  • Quench with 10% NaOH, extract with CH₂Cl₂, and concentrate.

  • Yield: 74–89%.

Crystallization and Filtration

Final purification often involves crystallization from mixed solvents (e.g., CH₂Cl₂/acetonitrile). Tert-butyl methyl ether is added to precipitate the product, which is isolated via filtration.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Peaks corresponding to the diphenylmethyl group (δ 4.8–5.2 ppm), piperazine protons (δ 2.5–3.5 ppm), and pyridinone aromatic signals (δ 6.0–7.0 ppm).

  • LC-MS : [M+H]⁺ peak at m/z 434.2 (calculated for C₂₅H₂₈N₃O₃).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O gradient) typically shows ≥98% purity post-crystallization.

Challenges and Optimization Opportunities

  • Low Coupling Yields : Steric hindrance from the diphenylmethyl group may reduce reactivity. Switching to bulkier bases (e.g., DBU) or microwave-assisted synthesis could improve efficiency.

  • Oxidation Over-reaction : Strict temperature control (-15°C to -10°C) during mCPBA addition prevents over-oxidation to sulfones .

Chemical Reactions Analysis

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of downstream signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Features
Target : 1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one C₂₅H₂₉N₃O₃ 419.5* - 4-Hydroxy-6-methylpyridinone
- Piperazine with diphenylmethyl
Not reported High lipophilicity due to diphenylmethyl; potential metal chelation via pyridinone
Analog 1 : 1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one C₂₆H₃₀FN₃O₂ 435.5 - 4-Fluorophenylpiperazine
- p-Tolylmethyl
Not reported Fluorine substitution enhances metabolic stability; tolyl group increases bulk
Analog 2 : 4-Hydroxy-6-methylpyridin-2(1H)-one C₆H₇NO₂ 141.1 - 4-Hydroxy
- 6-Methyl
Not reported Core scaffold for metal chelation; used in hydroxypyridinone-based drug design
Analog 3 : N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide C₂₅H₂₅F₂N₅O₅S₂ 589.6 - Bis(4-fluorophenyl)methyl
- Sulfonamide
132–230 Dual sulfonamide groups enhance solubility and enzyme-targeting potential

*Calculated molecular weight based on structural analysis.

Key Differences

Piperazine Substituents :

  • The target compound has a diphenylmethyl group on piperazine, offering high lipophilicity and steric bulk, which may improve blood-brain barrier penetration .
  • Analog 1 replaces diphenylmethyl with a 4-fluorophenyl-p-tolyl hybrid, balancing lipophilicity and electronic effects .
  • Analog 3 uses a bis(4-fluorophenyl)methyl group, likely optimizing receptor affinity and metabolic stability .

Linker Modifications :

  • The target employs a 2-oxoethyl linker, while Analog 3 uses a sulfonamide-ethyl chain, which may alter binding kinetics and solubility .

Sulfonamide-containing analogs (e.g., Analog 3) show promise as enzyme inhibitors due to their polar functional groups .

Notes

  • Stability: The 4-hydroxypyridinone ring in the target compound may undergo oxidation under acidic conditions, necessitating formulation adjustments .
  • Pharmacological Potential: While direct data are lacking, structural similarities to neuroprotective and enzyme-targeting analogs suggest dual therapeutic applications .
  • Conflicting Evidence: None of the provided evidence directly contradicts the target compound’s proposed properties, though variations in substituent effects warrant further study.

Biological Activity

The compound 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one , also known by its CAS number 6482-11-7, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N3O4C_{27}H_{31}N_{3}O_{4} with a molecular weight of approximately 493.6177 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological properties.

PropertyValue
Molecular FormulaC27H31N3O4
Molecular Weight493.6177 g/mol
Density1.267 g/cm³
Boiling Point658.8 °C at 760 mmHg

Antitumor Activity

Research indicates that derivatives of piperazine, particularly those containing the diphenylmethyl group, exhibit significant antitumor properties. A study highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

Compounds with structural similarities have also shown promising antimicrobial activities against various pathogens. For example, studies on piperazine derivatives revealed their effectiveness against bacterial strains and fungi . The specific activity against certain strains suggests potential applications in treating infections.

Central Nervous System Activity

The piperazine framework is often linked to neuroactive compounds. Preliminary studies have suggested that derivatives may possess anxiolytic or antidepressant effects, although detailed investigations are necessary to elucidate these effects fully .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the piperazine ring or substituents on the pyridine moiety can significantly alter activity profiles:

  • Piperazine Substitution : Variations in substituents on the piperazine ring can enhance binding affinity to specific receptors.
  • Pyridine Modifications : Altering hydroxyl or methyl groups on the pyridine ring influences both solubility and bioactivity.

Study on Antitumor Efficacy

A notable case study involved testing a series of piperazine derivatives, including those structurally related to our compound, against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and improved synergistic effects when combined with existing chemotherapeutic agents like doxorubicin .

Neuropharmacological Investigation

In another study focusing on neuropharmacological properties, compounds similar to 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one were evaluated for their effects on neurotransmitter systems. Results suggested potential anxiolytic effects mediated through serotonin receptor modulation .

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity of this compound?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:

  • N-alkylation : Introducing the diphenylmethyl group to the piperazine ring under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .
  • Coupling reactions : Attaching the 4-hydroxy-6-methylpyridin-2(1H)-one moiety via a ketone linker. This step may require activation of the carbonyl group using EDCI/HOBt or similar coupling agents .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the product. Yield optimization can be achieved by controlling reaction time and temperature, as excessive heating may degrade the hydroxypyridinone fragment .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography : Resolves the 3D conformation, including piperazine ring puckering and hydrogen-bonding interactions (e.g., O–H⋯O between the hydroxypyridinone and carbonyl groups). Unit cell parameters (e.g., a = 8.9168 Å, α = 73.489°) and space group (triclinic P1) should be reported .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include the methyl group at δ ~2.1 ppm (pyridinone CH₃) and aromatic protons (diphenylmethyl) at δ ~7.2–7.5 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~479) .

Advanced: How can computational modeling predict the compound’s reactivity or biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxypyridinone oxygen may act as a hydrogen-bond acceptor .
  • Molecular docking : Screens against targets like GPCRs or kinases. The diphenylmethyl group may occupy hydrophobic pockets, while the hydroxypyridinone could interact with catalytic residues (e.g., in metalloenzymes) .
  • MD simulations : Assess stability in physiological conditions, particularly the hydrolytic susceptibility of the ketone linker .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Protonation states : The piperazine nitrogen (pKa ~7.5) and hydroxypyridinone (pKa ~4.5) influence pH-dependent solubility. Use potentiometric titration to determine exact pKa values .
  • Polymorphism : Crystalline vs. amorphous forms affect solubility. Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while maintaining stability .

Basic: What safety protocols are essential for handling this compound?

Answer:
Although GHS classification is not explicitly available for this compound, general precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of fine particles .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design in vivo pharmacokinetic studies addressing instability?

Answer:

  • Prodrug design : Mask the hydroxypyridinone group with ester prodrugs to enhance plasma stability .
  • LC-MS/MS quantification : Develop a validated method to monitor parent compound and metabolites in blood/tissues .
  • Bile-duct cannulation : Assess enterohepatic recirculation, as the diphenylmethyl group may undergo glucuronidation .

Basic: What are the key stability-indicating parameters for this compound?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products (e.g., cleavage of the ketone linker) .
  • HPLC-UV/PDA : Monitor degradation peaks at 254 nm; correlate with mass spectral data .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets by measuring thermal stabilization .
  • BRET/FRET assays : Use biosensors to detect real-time interactions with GPCRs or kinases .
  • CRISPR knockouts : Eliminate putative targets (e.g., PI3K isoforms) to assess loss of activity .

Basic: What solvent systems are compatible with this compound for formulation?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (test stability via NMR over 24 hours) .
  • Aqueous buffers : Phosphate buffer (pH 6.8) with <5% organic modifier (e.g., acetonitrile) to prevent precipitation .

Advanced: How to address discrepancies in reported biological activity?

Answer:

  • Assay standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity .
  • Metabolic profiling : Compare hepatic microsomal stability across species (human vs. rodent) to explain efficacy gaps .
  • Epistatic analysis : Evaluate genetic backgrounds in cell lines (e.g., p53 status) that may modulate response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.